1-Bromo-2-(methoxymethyl)naphthalene
Overview
Description
1-Bromo-2-(methoxymethyl)naphthalene is an organic compound with the molecular formula C12H11BrO and a molecular weight of 251.12 g/mol . It is a derivative of naphthalene, where a bromine atom and a methoxymethyl group are substituted at the 1 and 2 positions, respectively. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.
Mechanism of Action
Target of Action
1-Bromo-2-(methoxymethyl)naphthalene is a synthetic intermediate .
Mode of Action
It is known to be used as a reagent in the synthesis of a catalyst for highly enantioselective aziridination of styrene derivatives . This suggests that it may interact with its targets to facilitate the formation of aziridines, a class of organic compounds containing a three-membered ring of two carbon atoms and one nitrogen atom.
Biochemical Pathways
Given its use in the synthesis of catalysts for aziridination, it may be involved in the biochemical pathways related to the formation of aziridines .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
Result of Action
Its role as a reagent in the synthesis of a catalyst for aziridination suggests that it may contribute to the formation of aziridines .
Biochemical Analysis
Biochemical Properties
1-Bromo-2-(methoxymethyl)naphthalene plays a significant role in biochemical reactions, particularly in synthetic organic chemistry. It is often used as a reagent in the synthesis of complex organic molecules. The compound interacts with various enzymes and proteins, facilitating reactions such as aziridination and Ullmann coupling . These interactions are primarily based on the compound’s ability to act as a substrate or catalyst in these reactions, promoting the formation of new chemical bonds.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific enzymes and proteins within the cell, leading to changes in cellular function. For instance, it may affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and proteins, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in metabolic pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as promoting specific biochemical reactions or modulating enzyme activity. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of metabolic processes. Threshold effects have been observed, indicating that the compound’s impact is dose-dependent .
Metabolic Pathways
This compound is involved in various metabolic pathways within the cell. It interacts with enzymes and cofactors, influencing the metabolic flux and levels of specific metabolites. The compound can act as a substrate for certain enzymes, facilitating the conversion of metabolites into different chemical forms. These interactions are crucial for maintaining cellular homeostasis and regulating metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound can be transported across cell membranes through specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound within tissues can also influence its overall activity and impact on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-(methoxymethyl)naphthalene can be synthesized through several methods. One common approach involves the bromination of 2-(methoxymethyl)naphthalene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide . The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-(methoxymethyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. For example, it can participate in Suzuki-Miyaura coupling reactions
Properties
IUPAC Name |
1-bromo-2-(methoxymethyl)naphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrO/c1-14-8-10-7-6-9-4-2-3-5-11(9)12(10)13/h2-7H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORYVAZPUJFACFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C2=CC=CC=C2C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30495723 | |
Record name | 1-Bromo-2-(methoxymethyl)naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30495723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64689-70-9 | |
Record name | 1-Bromo-2-(methoxymethyl)naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30495723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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